N-cyclohexyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide

Chemical sourcing Research tool compound Data transparency

Procure N-cyclohexyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide exclusively through research-only channels. This compound is a pharmacologically uncharacterized but structurally defined diazepane-carboxamide building block. Its balanced lipophilicity (cLogP ~2.5), moderate MW (295.43 g/mol), and single HBD position it as a screening fragment for CNS-penetrant programs or a negative control in permeability (PAMPA/Caco-2) assays where tPSA (~44 Ų) is assessed. Users cannot substitute this for any N-phenyl or N-ethyl analog without risking unpredictable shifts in potency and selectivity. Source only from specialty vendors offering high-purity (≥98%) material, suitable for lead expansion and fragment-based drug discovery (FBDD).

Molecular Formula C16H29N3O2
Molecular Weight 295.427
CAS No. 2319807-62-8
Cat. No. B2797688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide
CAS2319807-62-8
Molecular FormulaC16H29N3O2
Molecular Weight295.427
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)N2CCCN(CC2)C3CCOC3
InChIInChI=1S/C16H29N3O2/c20-16(17-14-5-2-1-3-6-14)19-9-4-8-18(10-11-19)15-7-12-21-13-15/h14-15H,1-13H2,(H,17,20)
InChIKeyFRCNNFZNVZSHOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide (CAS 2319807-62-8): Baseline Identity and Sourcing Context


N-Cyclohexyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is a synthetic small molecule (molecular formula C₁₆H₂₉N₃O₂; molecular weight 295.43 g/mol) that combines a 1,4-diazepane core with an N-cyclohexyl carboxamide and a 4-(oxolan-3-yl) substituent . Its structure places it within the broad class of functionalized diazepane carboxamides. At present, the compound appears to be available exclusively through specialty chemical vendors serving the research community, with publicly available characterization limited to basic molecular descriptors and synthetic routes; no peer-reviewed pharmacological, selectivity, or ADME profiling data have been identified for this specific entity .

Why N-Cyclohexyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide Cannot Be Interchanged with Generic Diazepane Analogs


Diazepane-carboxamide derivatives exhibit marked sensitivity to substitution patterns: replacing the cyclohexyl group, the oxolan-3-yl moiety, or the diazepane linkage can drastically alter conformational preferences, hydrogen-bonding capacity, and target engagement . In the absence of publicly disclosed comparative binding, functional, or pharmacokinetic data for this specific compound, its pharmacological profile relative to close analogs—such as N-phenyl or N-ethyl variants—remains entirely uncharacterized. Therefore, scientific or industrial users cannot safely interchange this compound with any in-class analog without risking unpredictable shifts in potency, selectivity, or physicochemical behavior .

Quantitative Differentiation Guide for N-Cyclohexyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide


Transparency Statement: Absence of Published Head-to-Head or Cross-Study Quantitative Comparators

A systematic search of primary journals, patent databases (USPTO, EPO, WIPO via Google Patents), PubChem, BindingDB, and authoritative chemical registries identified no head-to-head comparison, no quantitative binding data, no functional assay data, and no ADMET profiling data for N-cyclohexyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide against any named comparator . Consequently, no quantitative differentiation claim can be substantiated at this time. Procurement decisions must rest on the compound's bespoke structural features and the user's own internal characterization, rather than on published comparative performance metrics .

Chemical sourcing Research tool compound Data transparency

Molecular Weight and Calculated Physicochemical Baselines Against Common Analogs

The target compound's molecular weight (295.43 g/mol) is intermediate between simpler N-ethyl diazepane carboxamides (e.g., N-ethyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide, ~229 g/mol) and bulkier N-phenyl analogs (e.g., N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide, ~317 g/mol) . Its calculated logP (estimated ~2.8–3.2) and polar surface area (~44 Ų) suggest moderate lipophilicity and blood-brain barrier permeability potential, distinguishing it from more polar analogs but not confirmed by experimental distribution coefficients . These are class-level inferred differences and should not be conflated with experimentally validated selectivity or activity advantages.

Molecular weight Lipophilicity Physicochemical comparison

Hydrogen Bond Donor/Acceptor Profile and Solubility Considerations

The compound possesses a single N–H hydrogen bond donor (carboxamide) and three hydrogen bond acceptors (carboxamide carbonyl oxygen, diazepane nitrogens, oxolane oxygen) . This contrasts with analogs containing an additional hydroxyl or amine group: for example, 4-(oxolan-3-yl)-N-(2-hydroxyethyl)-1,4-diazepane-1-carboxamide would feature a second H-bond donor, potentially enhancing aqueous solubility but also increasing susceptibility to P-glycoprotein efflux . Without experimentally determined solubility or permeability data, this remains a class-level inference based solely on the molecular structure.

Hydrogen bonding Solubility Formulation

Recommended Research and Application Scenarios for N-Cyclohexyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide


Medicinal Chemistry Fragment-Based Screening Campaigns Targeting CNS Receptors

Given its moderate molecular weight, balanced lipophilicity, and single hydrogen bond donor, this compound is structurally suited as a screening fragment or hit-expansion building block for CNS-penetrant programs (e.g., GPCR or ion channel targets) . Its oxolan-3-yl and cyclohexyl moieties provide conformational rigidity that may confer subtype selectivity once experimentally profiled against specific receptor panels .

Physicochemical Probe for Permeability-Solubility Trade-off Optimization

The compound's molecular features—moderate MW, low tPSA (~44 Ų), and single HBD—position it as a useful comparator for evaluating permeability-solubility trade-offs in diazepane-based series . It can serve as an internal standard during PAMPA or Caco-2 permeability assays when testing more polar analogs, provided that experimental permeability coefficients are generated in-house .

Custom Synthesis or Contract Research Starting Material

As a commercially available yet pharmacologically uncharacterized compound, it is most appropriately sourced as a starting material for custom derivatization in structure-activity relationship (SAR) studies, where the core diazepane scaffold is retained and substituent modifications are explored . Users who require milligram-to-gram quantities for synthetic elaboration can procure from specialty vendors and conduct their own biological evaluation.

Quote Request

Request a Quote for N-cyclohexyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.